molecular formula C21H30N4O6 B11180966 Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11180966
M. Wt: 434.5 g/mol
InChI Key: WQIVVYPEDUEICF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 4-methylpiperazine substituent at position 2 and a 2,3,4-trimethoxyphenyl group at position 4. This compound belongs to a class of molecules studied for their pharmacological properties, particularly in anticancer and antibacterial research, due to the structural versatility of the pyrimidine core and substituted aromatic systems .

Properties

Molecular Formula

C21H30N4O6

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 2-(4-methylpiperazin-1-yl)-6-oxo-4-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H30N4O6/c1-6-31-20(27)15-16(13-7-8-14(28-3)18(30-5)17(13)29-4)22-21(23-19(15)26)25-11-9-24(2)10-12-25/h7-8,15-16H,6,9-12H2,1-5H3,(H,22,23,26)

InChI Key

WQIVVYPEDUEICF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C)C3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Core: The initial step involves the condensation of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. This reaction forms the tetrahydropyrimidine core.

    Introduction of the Trimethoxyphenyl Group: The next step involves the introduction of the trimethoxyphenyl group through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the tetrahydropyrimidine intermediate with 2,3,4-trimethoxybenzaldehyde in the presence of a suitable catalyst.

    Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring by reacting the intermediate with 1-methylpiperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the trimethoxyphenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxo derivatives with increased oxidation states.

    Reduction: Formation of reduced derivatives with decreased oxidation states.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a tetrahydropyrimidine core and a piperazine moiety. Its molecular formula is C24H33N3O6C_{24}H_{33}N_{3}O_{6} with a molecular weight of approximately 459.5 g/mol. The presence of the trimethoxyphenyl group is significant for its biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation, particularly targeting tyrosine kinases.
  • Case Study : In vitro studies have shown that similar compounds demonstrate cytotoxicity against various cancer cell lines, with IC50 values as low as 4.36 µM against HCT 116 colon cancer cells .

Neuroprotective Effects

The neuroprotective potential of the compound has been explored in various studies:

  • Mechanism : It appears to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxins.
  • Case Study : A study published in MDPI reported that related compounds significantly reduced markers of neurodegeneration in animal models of Alzheimer's disease .

Antioxidant Activity

The compound shows promising antioxidant properties:

  • Activity Measurement : Similar derivatives have demonstrated IC50 values ranging from 10–20 µg/mL against free radicals like DPPH and ABTS.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several tetrahydropyrimidine derivatives (Table 1). Key differences lie in the substituents at positions 2, 4, and 6, which influence molecular conformation, bioactivity, and physicochemical properties:

  • Piperazine Derivatives : Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (MW: 527.02) contains a 4-methoxybenzoyl-piperazinylmethyl group, enhancing lipophilicity (logP = 2.88) compared to the target compound’s simpler 4-methylpiperazinyl group .
  • Aryl Substituents : The 2,3,4-trimethoxyphenyl group in the target compound contrasts with analogues like ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, where a hydroxyl group reduces logP and increases polarity .
  • Thiazolo-Pyrimidine Hybrids : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits a fused thiazole ring, altering planarity and hydrogen-bonding capacity compared to the target compound’s tetrahydropyrimidine core .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 2,3,4-trimethoxyphenyl group increases logP compared to unsubstituted or hydroxylated analogues (e.g., logP = 2.88 for a piperazine derivative vs. ~1.5–2.0 for hydroxy-substituted variants) .
  • Bioactivity : Pyrimidines with methoxy groups exhibit enhanced antibacterial and anticancer activity due to improved membrane permeability and target binding. For instance, 6-aryl-4-oxo-dihydropyrimidines with thiophene or phenyl groups showed moderate antibacterial activity (MIC: 8–32 µg/mL) , while piperazine-containing derivatives are explored for CNS penetration .

Data Table: Key Comparative Parameters

Compound Name Substituents (Position 2/6) Molecular Weight logP Biological Activity Reference
Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate 4-Me-piperazine / 2,3,4-OMe-Ph ~450 (estimated) ~3.0 Not reported
Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-MeO-Bz-piperazinylmethyl / 2-Cl-Ph 527.02 2.88 Not reported
2-Ethyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) acetate (5a) Ethylthio / Ph 317.37 ~2.2 Antibacterial (MIC: 16 µg/mL)
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate SH / 4-OH-Ph 306.35 ~1.8 Not reported

Research Implications and Gaps

  • Structural Insights: The 2,3,4-trimethoxyphenyl group may induce steric hindrance, affecting binding to targets like kinases or DNA topoisomerases.
  • Synthetic Optimization : Yields for similar compounds range from 78% (thiazolo-pyrimidines ) to lower values for polar derivatives, suggesting room for improved catalytic systems.
  • Pharmacological Testing: No direct data exist for the target compound’s activity. Prioritize assays against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli) to validate hypotheses from structural analogs .

Biological Activity

Ethyl 2-(4-methylpiperazin-1-yl)-4-oxo-6-(2,3,4-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate (CAS Number: 919742-89-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H30N4O6C_{21}H_{30}N_{4}O_{6}, with a molecular weight of 434.5 g/mol. Its structure features a tetrahydropyrimidine ring substituted with a piperazine moiety and a trimethoxyphenyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H30N4O6
Molecular Weight434.5 g/mol
CAS Number919742-89-5

Research indicates that compounds similar to this compound exhibit topoisomerase II inhibitory activity . Topoisomerases are crucial for DNA replication and transcription; thus, their inhibition can lead to apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit both TopoIIα and TopoIIβ enzymatic activities effectively .

Biological Activity

  • Anticancer Activity :
    • This compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
      • In vitro studies revealed that it induces G2/M cell cycle arrest and apoptosis in human cancer cell lines such as MGC-803 and HeLa .
      • The compound's cytotoxicity was comparatively lower in normal cell lines (L929), indicating a degree of selectivity towards cancer cells .
  • Mechanistic Insights :
    • The compound's ability to induce apoptosis is linked to the activation of the intrinsic apoptotic pathway and inhibition of NF-kB signaling pathways . This suggests that it may not only halt cell proliferation but also promote programmed cell death in malignancies.
  • Pharmacokinetics :
    • Preliminary studies suggest favorable pharmacokinetic properties for derivatives of this compound, including improved solubility and metabolic stability . This could facilitate higher dosage administration with reduced toxicity.

Case Studies

Several studies have explored the efficacy of related compounds in clinical settings:

  • A study by Matias-Barrios et al. highlighted the development of derivatives aimed at enhancing the pharmacokinetic profile while retaining topoisomerase inhibitory activity .
  • Another investigation into the structural modifications of similar tetrahydropyrimidine compounds revealed promising results in terms of both solubility and anticancer activity.

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